molecular formula C18H35NO4 B8624871 7-[Acetyl(4-hydroxynonyl)amino]heptanoic acid CAS No. 54460-25-2

7-[Acetyl(4-hydroxynonyl)amino]heptanoic acid

Cat. No.: B8624871
CAS No.: 54460-25-2
M. Wt: 329.5 g/mol
InChI Key: YYYQFRDORIBQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[Acetyl(4-hydroxynonyl)amino]heptanoic acid is a useful research compound. Its molecular formula is C18H35NO4 and its molecular weight is 329.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

54460-25-2

Molecular Formula

C18H35NO4

Molecular Weight

329.5 g/mol

IUPAC Name

7-[acetyl(4-hydroxynonyl)amino]heptanoic acid

InChI

InChI=1S/C18H35NO4/c1-3-4-7-11-17(21)12-10-15-19(16(2)20)14-9-6-5-8-13-18(22)23/h17,21H,3-15H2,1-2H3,(H,22,23)

InChI Key

YYYQFRDORIBQFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCN(CCCCCCC(=O)O)C(=O)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution is prepared from ethyl 7-{N-[4-(2-tetrahydropyranyloxy)nonyl]acetamido}heptanoate (4.5 g., 0.01 mole), ethanol (50 ml.) and 4 drops of concentrated hydrochloric acid, and kept at ambient temperature for 4.5 hours. Then to the reaction mixture is added a solution of sodium hydroxide (0.72 g., 0.018 mole) in water (8 ml.) and the mixture is kept at ambient temperature for an additional twenty hours. Most of the ethanol is removed by evaportion in vacuo and the resulting solution is diluted with water (100 ml.). This solution is extracted, once with ether, then acidified with hydrochloric acid. The oil that separates is extracted into ether, the ethereal extract is dried over sodium sulfate, then the solvent is removed under vacuum to give 7-[N-(4-hydroxynonyl)acetamido]heptanoic acid as a yellow oil; pmr (CDCl3) δ 0.93 (3H,m CH3), 2.10 (3H,s CH3CO), 3.38 (4H,m NCH), 7.03 (2H,s COOH, OH).
Name
ethyl 7-{N-[4-(2-tetrahydropyranyloxy)nonyl]acetamido}heptanoate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The preparation of this compound is carried out essentially by the method described for Example 1, Step B except that the ethyl 7-{N-[4-(2-tetrahydropyranyloxy)-nonyl]acetamido}heptanoate of Example 1, Step B is replaced by an equimolar quantity of ethyl 7-[N-(4-acetoxynonyl)-acetamido]heptanoate; and omitting the acid treatment, there is obtained the subject compound.
Name
ethyl 7-{N-[4-(2-tetrahydropyranyloxy)-nonyl]acetamido}heptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.